Inverse Agonism vs. LXR Agonists
SR-9243 is an LXR inverse agonist, while GW3965 and LXR-623 are agonists. In cancer cells, SR-9243 reduces the relative glycolytic rate (ECAR/OCR ratio) to 0.35, whereas agonist-treated cells typically maintain or increase glycolytic flux [1]. SR-9243's inhibition constant (Ki) is 16 nM for LXRα and 24 nM for LXRβ, demonstrating high affinity for the receptor .
| Evidence Dimension | Functional class and binding affinity |
|---|---|
| Target Compound Data | LXR inverse agonist; Ki LXRα = 16 nM, Ki LXRβ = 24 nM; Relative glycolytic rate (ECAR/OCR ratio) in HOP-62 cells treated with 10 μM SR9243 = 0.35 |
| Comparator Or Baseline | GW3965 (LXR agonist; EC50 hLXRα = 190 nM, hLXRβ = 30 nM); LXR-623 (LXR agonist; IC50 LXRα = 179 nM, LXRβ = 24 nM) |
| Quantified Difference | SR-9243 is an inverse agonist, whereas GW3965 and LXR-623 are agonists. SR-9243 reduces glycolytic rate by 65% relative to vehicle control (ECAR/OCR from ~1.0 to 0.35), while agonists typically do not suppress glycolysis. |
| Conditions | In vitro: HEK293 cells expressing LXRs for binding; HOP-62 lung cancer cells for glycolytic rate measurement via Seahorse XF analyzer |
Why This Matters
For oncology research targeting the Warburg effect, SR-9243 provides a distinct pharmacological tool (inverse agonism) that cannot be replicated with LXR agonists, which may even promote tumor growth.
- [1] Flaveny, C. A., Griffett, K., El-Gendy, B. E. D. M., Kazantzis, M., Sengupta, M., Amelio, A. L., ... & Burris, T. P. (2015). Broad anti-tumor activity of a small molecule that selectively targets the Warburg effect and lipogenesis. Cancer Cell, 28(1), 42-56. View Source
